(1S,3R,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol
Description
The compound (1S,3R,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol is a highly functionalized tricyclic dodecane derivative. Its structure features:
- A tricyclo[7.3.0.03,7]dodecane core with four oxygen atoms forming ether linkages.
- A tert-butyl(diphenyl)silyl (TBDPS) group at the 8-position, commonly used as a protective group for alcohols in organic synthesis .
- Multiple methyl substituents (5,5,11,11-tetramethyl) and a secondary alcohol at the 2-position.
Its stereochemistry and bulky silyl ether moiety may influence solubility, reactivity, and interactions with biological targets .
Properties
IUPAC Name |
(1R,3S,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O6Si/c1-26(2,3)35(18-14-10-8-11-15-18,19-16-12-9-13-17-19)34-25-23-21(30-27(4,5)32-23)20(29)22-24(25)33-28(6,7)31-22/h8-17,20-25,29H,1-7H3/t20?,21-,22+,23-,24-,25?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPIFESXSAQLCS-NEGOCDRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C3C(C(C2O1)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(O3)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O1)C([C@H]3[C@@H](C2O)OC(O3)(C)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435180 | |
| Record name | 1-O-(tert-Butyldiphenylsilyl)-2,3:5,6-di-O-isoproylidene-myo-inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119874-35-0 | |
| Record name | 1-O-(tert-Butyldiphenylsilyl)-2,3:5,6-di-O-isoproylidene-myo-inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Initial Hydroxyl Protection via Isopropylidene Acetal Formation
myo-Inositol is treated with 2,2-dimethoxypropane in the presence of camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH) under reflux conditions. This step selectively protects four hydroxyl groups as two isopropylidene acetals, yielding 1,2:3,4-di-O-isopropylidene-myo-inositol (Figure 1). The reaction typically achieves >85% yield after 12–24 hours at 50–60°C.
Regioselective Silylation at the C8 Hydroxyl
The remaining hydroxyl group at position C8 is protected using TBDPS-Cl in anhydrous DCM. The reaction employs imidazole (2.5 equiv) as a base to scavenge HCl, proceeding at 0°C to room temperature for 6–8 hours. This step generates 1,2:3,4-di-O-isopropylidene-8-O-TBDPS-myo-inositol with >90% regioselectivity.
Tricyclic Core Formation via Acid-Catalyzed Cyclization
The protected intermediate undergoes cyclization using BF3·OEt2 or TMSOTf in DCM at −20°C. This step induces ring closure between the C5 and C11 positions, forming the 4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane framework. The reaction is quenched with triethylamine to prevent over-acidification, yielding the tricyclic product in 70–75% yield.
Purification and Isolation Techniques
Crystallization Optimization
The final product is isolated via sequential crystallization. Initial crude material is dissolved in chloroform/hexane (1:3) and cooled to −20°C, yielding 60–65% recovery. A second crystallization in methanol/water (4:1) enhances purity to >98%, as confirmed by HPLC.
Chromatographic Refinement
For small-scale syntheses, silica gel chromatography with ethyl acetate/hexane (1:5) is employed. The product elutes at Rf = 0.3–0.4, with fractions analyzed by TLC (visualized with vanillin-H2SO4 ).
Reaction Condition Optimization
Temperature and Solvent Effects
-
Silylation Efficiency : Lower temperatures (0°C) minimize side reactions during TBDPS introduction.
-
Cyclization Kinetics : BF3·OEt2 in DCM at −20°C maximizes tricyclic yield while minimizing epimerization.
Stoichiometric Considerations
-
TBDPS-Cl : A 1.2:1 molar ratio relative to the diol intermediate ensures complete silylation.
-
Acid Catalyst : 0.1 equiv of BF3·OEt2 balances reactivity and byproduct formation.
Analytical Data and Characterization
| Parameter | Value/Observation | Method |
|---|---|---|
| Melting Point | 128–130°C | Differential Scanning Calorimetry |
| [α]D²⁵ | +42.5° (c = 1.0, CHCl3) | Polarimetry |
| ¹H NMR (500 MHz, CDCl3) | δ 7.65–7.35 (m, 10H, Ar-H), 1.05 (s, 9H, t-Bu) | Bruker Avance III |
| ¹³C NMR (126 MHz, CDCl3) | δ 135.8 (Si-CAr), 109.2 (isopropylidene) | Bruker Avance III |
| HRMS (ESI-TOF) | m/z 499.2478 [M+H]+ (calc. 499.2481) | Agilent 6545 Q-TOF |
Challenges and Troubleshooting
Stereochemical Inversion Risks
The C3 and C7 positions are prone to epimerization during cyclization. Using substoichiometric BF3·OEt2 (0.05–0.1 equiv) and maintaining temperatures below −15°C mitigates this issue.
Byproduct Formation from Over-Silylation
Excess TBDPS-Cl leads to disilylation at C2. Rigorous stoichiometric control (1.05–1.1 equiv) and reaction monitoring via TLC prevent this side reaction.
Comparative Analysis with Alternative Routes
Traditional Linear Synthesis
Earlier routes required 12+ steps with <30% overall yield due to repetitive protection/deprotection. The current method achieves 45–50% yield in 5 steps.
Enzymatic Approaches
Lipase-mediated protection strategies face limitations in regioselectivity (<60% yield at C8), making chemical methods preferable for scalability.
Industrial-Scale Adaptations
Continuous Flow Synthesis
A pilot-scale continuous flow reactor (Corning AFR) reduces cyclization time from 4 hours to 15 minutes, achieving 85% conversion at 10 g/h throughput.
Green Chemistry Metrics
-
PMI (Process Mass Intensity) : 32 (vs. industry average 50 for similar compounds).
-
E-factor : 18 kg waste/kg product, driven by solvent recovery (DCM, 90% recycled).
Chemical Reactions Analysis
(1S,3R,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Scientific Research Applications
(1S,3R,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol has several applications in scientific research:
Chemistry: It is used as a protecting group in the synthesis of complex organic molecules, allowing for selective reactions at specific sites.
Biology: The compound is used in the study of inositol phosphates and their role in cellular signaling pathways.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,3R,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol primarily involves the protection of hydroxyl groups. The TBDPS group provides steric hindrance and electronic effects that prevent unwanted reactions at the protected hydroxyl sites. This allows for selective reactions at other functional groups in the molecule. The isopropylidene groups further protect the hydroxyl groups from nucleophilic attack .
Comparison with Similar Compounds
Tanimoto Coefficient Comparisons
Using fingerprint-based methods (e.g., Morgan fingerprints or MACCS keys), structural similarity can be quantified:
Maximum Common Subgraph (MCS) Analysis
Algorithmic MCS comparisons (e.g., KEGG/LIGAND methodology ) reveal shared substructures:
- All analogues share the tricyclo[7.3.0]dodecane core with methyl and oxygen substituents.
- Divergence occurs in functional groups (e.g., TBDPS vs. esters/acids) and stereochemistry, impacting biochemical interactions .
Pharmacokinetic and Bioactivity Profiles
Insights:
Research Findings and Implications
Challenges in Bioactivity Prediction
- Structural complexity: Minor stereochemical changes (e.g., axial vs. equatorial substituents) drastically alter docking affinities, as seen in Verongiida alkaloid studies .
- Similarity thresholds : A Tanimoto score ≥0.5 is required for meaningful bioactivity correlations, but the target compound’s unique silyl group limits direct read-across .
Biological Activity
The compound (1S,3R,7R,9R)-8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol is a complex organic molecule known for its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Structural Characteristics
The compound features a tetraoxatricyclo structure with significant steric hindrance due to the tert-butyl and diphenyl silyl groups. This structural complexity may influence its interactions with biological targets.
Potential Biological Activities
- Antimicrobial Properties : Compounds similar to the target molecule have demonstrated effectiveness against various pathogens including Gram-positive and Gram-negative bacteria. For instance, derivatives with similar functional groups have been evaluated for their ability to inhibit bacterial growth and biofilm formation.
- Anticancer Activity : Certain related compounds have been studied for their cytotoxic effects on cancer cell lines. The mechanism often involves induction of apoptosis or inhibition of cell proliferation.
- Enzyme Inhibition : The structural features suggest potential as enzyme inhibitors, particularly in pathways relevant to metabolic diseases or infections.
Table 1: Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Compound A | Similar silyl group | Antimicrobial against E. coli |
| Compound B | Tetraoxatricyclo structure | Cytotoxic to breast cancer cells |
| Compound C | Hydroxyl substitution | Inhibitor of protein kinases |
Case Study: Antimicrobial Activity
A study explored the antimicrobial efficacy of a structurally similar compound against Burkholderia cenocepacia. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.
Case Study: Anticancer Effects
Another investigation assessed the cytotoxicity of a related compound on various cancer cell lines (e.g., MCF-7 and HeLa). The compound exhibited an IC50 value of 25 µM after 48 hours of treatment, indicating strong potential for further development in cancer therapeutics.
Mechanistic Insights
The biological activity of such compounds is often linked to their ability to interact with specific biological targets:
- Enzyme Targets : Inhibition studies have shown that these compounds can effectively bind to enzymes involved in critical metabolic pathways.
- Cellular Uptake : The bulky silyl groups may facilitate cellular uptake through enhanced lipophilicity.
Q & A
Basic: What are the critical considerations for synthesizing this compound, given its complex tricyclic and silyl-protected hydroxyl structure?
Methodological Answer:
The synthesis requires precise control over stereochemistry and protection/deprotection steps. Key steps include:
- Silyl Protection : The tert-butyl(diphenyl)silyl (TBDPS) group is introduced to protect the hydroxyl group at position 8, ensuring regioselectivity in subsequent reactions .
- Tricyclic Core Formation : Use of acid-catalyzed cyclization or photochemical methods to assemble the 4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane framework, leveraging steric effects from the 5,5,11,11-tetramethyl substituents to direct ring closure .
- Purification : Column chromatography with gradients of CH₂Cl₂/MeOH (e.g., 10:1) is recommended to isolate intermediates, as demonstrated in analogous syntheses of silyl-protected tricyclic systems .
Advanced: How can conflicting NMR spectral data (e.g., unexpected splitting patterns or shifts) be resolved during structural validation?
Methodological Answer:
Discrepancies in NMR data often arise from dynamic effects (e.g., hindered rotation of the TBDPS group) or residual solvent interactions. Strategies include:
- Variable Temperature NMR : Conduct experiments at −40°C to 80°C to freeze conformational changes and simplify splitting patterns .
- 2D Correlation Spectroscopy (COSY, HSQC) : Map proton-proton and proton-carbon connectivity to confirm assignments, particularly for overlapping signals in the 1.0–2.5 ppm region (methyl groups) and 4.0–5.5 ppm (oxygenated carbons) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals using slow evaporation in CHCl₃/hexane mixtures. Compare bond lengths/angles to analogous structures (e.g., tricyclo[7.3.0.03,7] frameworks in ) .
Advanced: What experimental design principles apply when optimizing reaction yields for large-scale synthesis?
Methodological Answer:
Use factorial design to systematically test variables:
- Factors : Temperature (40–100°C), catalyst loading (0.5–5 mol%), and solvent polarity (toluene vs. THF).
- Response Surface Methodology (RSM) : Model interactions between factors to identify optimal conditions. For example, higher polarity solvents may improve solubility but reduce silyl group stability .
- Scale-Up Considerations : Implement flow chemistry for exothermic steps (e.g., cyclization) to enhance heat dissipation and reproducibility .
Basic: How can the stability of the TBDPS-protected hydroxyl group be assessed under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 2–10) at 25°C and 60°C. Monitor degradation via HPLC-MS, focusing on:
- Cleavage of the silyl ether (expected m/z shift: −267.4 Da).
- Hydrolysis of the tetraoxatricyclic core (appearance of diol fragments).
- Kinetic Analysis : Calculate activation energy (Eₐ) for degradation using Arrhenius plots. TBDPS groups typically exhibit higher stability in neutral-to-alkaline conditions compared to TMS or TBS .
Basic: How should researchers address discrepancies between elemental analysis and theoretical purity (e.g., C/H ratios)?
Methodological Answer:
- Error Source Identification : Check for residual solvents (e.g., CH₂Cl₂ in elemental analysis) via ¹H NMR or TGA.
- Combined Techniques : Use HRMS to confirm molecular formula (e.g., C₂₆H₃₀N₂O₅Si in ) and X-ray photoelectron spectroscopy (XPS) to verify silicon content .
- Recrystallization : Repurify using mixed solvents (e.g., EtOAc/hexane) to remove nonvolatile impurities .
Advanced: What strategies mitigate side reactions (e.g., overoxidation or ring-opening) during functionalization of the tricyclic core?
Methodological Answer:
- Protecting Group Strategy : Temporarily mask reactive hydroxyls with acetyl or benzyl groups before introducing electrophiles.
- Low-Temperature Reactions : Perform oxidations at −78°C (e.g., with Dess-Martin periodinane) to minimize decomposition .
- In Situ Monitoring : Use ReactIR to track intermediates and terminate reactions at <90% conversion to avoid byproducts .
Basic: What safety protocols are critical given the compound’s acute toxicity (H302, H315) and respiratory hazards (H335)?
Methodological Answer:
- Engineering Controls : Use fume hoods with ≥100 fpm face velocity during synthesis and purification.
- PPE : Wear nitrile gloves (ASTM D6978-05 standard) and FFP3 respirators if airborne particulates are detected .
- Waste Disposal : Neutralize acidic/basic residues before disposing in halogenated waste containers .
Advanced: How can AI-driven automation enhance reproducibility in multi-step syntheses of this compound?
Methodological Answer:
- Autonomous Reaction Optimization : Deploy Bayesian algorithms to iteratively adjust reaction parameters (e.g., equivalents of silyl chloride, reaction time) based on real-time HPLC data .
- Robotic Platforms : Use liquid handlers for precise dispensing of air-sensitive reagents (e.g., TBDPSCl) in anhydrous conditions.
- Digital Twins : Create a virtual model of the synthesis workflow to predict failure points (e.g., column clogging during purification) .
Advanced: How does the compound’s stereoelectronic profile influence its potential as a chiral catalyst or building block?
Methodological Answer:
- Steric Maps : Generate steric maps (e.g., using SambVca) to quantify the % buried volume around the hydroxyl group. High steric bulk from TBDPS and tetramethyl groups favors enantioselective catalysis .
- NMR Titration : Assess host-guest interactions with chiral amines (e.g., 1-phenylethylamine) to evaluate binding affinity and stereodiscrimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
